Bis(4 aminophenoxy)ethane
Description
Significance of Aromatic Diamines in Polymer Chemistry
Aromatic diamines are a fundamental class of monomers essential for the synthesis of high-performance polymers such as polyimides and polyamides. nih.gov These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in demanding applications across the aerospace, electronics, and automotive industries. nih.govmdpi.com The rigid aromatic rings within the diamine structure contribute to the high glass transition temperatures (Tg) and thermal stability of the resulting polymers. nih.gov The amino groups provide reactive sites for polymerization with various co-monomers, such as dianhydrides or dicarboxylic acids, allowing for the creation of a wide array of polymer architectures with tailored properties. nih.govcapes.gov.br
The introduction of flexible ether linkages within the aromatic diamine backbone, as seen in Bis(4-aminophenoxy)ethane, is a key strategy to enhance the processability of these otherwise rigid polymers. nih.gov These flexible spacers can improve solubility and lower the melting or glass transition temperatures without significantly compromising the desirable thermal and mechanical properties. nih.govresearchgate.net This balance between rigidity and flexibility is a critical aspect of modern polymer design, enabling the fabrication of high-performance materials into complex shapes and thin films. mdpi.com
Furthermore, the nature and position of the aromatic diamine can influence the final properties of the polymer. For instance, polymers derived from different isomers of a diamine can exhibit distinct thermal and mechanical characteristics due to variations in chain linearity and intermolecular interactions. nih.gov The versatility of aromatic diamines allows for the fine-tuning of polymer properties to meet specific application requirements. researchgate.netresearchgate.net
Historical Context of Bis(4-aminophenoxy)ethane in High-Performance Polymer Development
The development of high-performance polymers dates back to the mid-20th century, with a continuous quest for materials that can withstand extreme conditions. Aromatic polyimides, in particular, have been recognized for their superior performance since their initial development. nih.govresearchgate.net However, a significant challenge has always been their processability, as their rigid structures often lead to high melting points and poor solubility in common organic solvents. nih.govresearchgate.net
To address these processing difficulties, researchers began to incorporate flexible linkages into the polymer backbone. Bis(4-aminophenoxy)ethane, with its ether linkages connecting the two aminophenoxy groups, represents a successful outcome of this molecular engineering approach. The synthesis of such ether-containing diamines allowed for the creation of more processable polyimides and other high-performance polymers. nih.gov
Early research focused on synthesizing various aromatic diamines and studying their impact on the properties of the resulting polymers. The synthesis of Bis(4-aminophenoxy)ethane and its derivatives provided a new class of monomers that offered a better balance of thermal stability and processability. This paved the way for the development of a wide range of soluble and melt-processable high-performance polymers, expanding their applicability in areas like microelectronics and aerospace engineering. nih.govresearchgate.net
Scope and Research Trajectories of Bis(4-aminophenoxy)ethane Studies
Current research on Bis(4-aminophenoxy)ethane continues to explore its potential in creating novel high-performance materials. A significant area of investigation is the synthesis of new polyamides and polyimides derived from Bis(4-aminophenoxy)ethane and its derivatives. capes.gov.brnasa.gov Researchers are systematically studying the structure-property relationships in these polymers, examining how modifications to the diamine or the co-monomer affect the final material's characteristics.
For example, studies have shown that polyamides synthesized from Bis(4-aminophenoxy)ethane and various aromatic dicarboxylic acids exhibit high thermal stability and good mechanical properties. capes.gov.br The resulting polymers are often amorphous and soluble in polar aprotic solvents, which is advantageous for processing. capes.gov.br
Another research trajectory involves the development of copolymers. By incorporating Bis(4-aminophenoxy)ethane moieties into aramid copolymers, for instance, researchers have successfully enhanced the solubility and processability of these materials, enabling the fabrication of ultra-thin, high-strength films. mdpi.comnih.gov These films have potential applications as electrical insulation films and membranes in extreme environments. mdpi.comnih.gov
Furthermore, investigations into the physical and chemical properties of polymers derived from Bis(4-aminophenoxy)ethane are ongoing. This includes detailed characterization of their thermal behavior, such as glass transition temperature and thermal decomposition temperature, as well as their mechanical properties like tensile strength and modulus. nih.govcapes.gov.br The goal is to create a comprehensive understanding of how the molecular structure of Bis(4-aminophenoxy)ethane influences the macroscopic properties of the polymers, thereby guiding the design of next-generation advanced materials.
Properties of Polymers Derived from Bis(4-aminophenoxy)ethane and its Derivatives
The following tables summarize key thermal and mechanical properties of various polymers synthesized using Bis(4-aminophenoxy)ethane and its structural analogs.
| Polymer | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (T10) in N2 (°C) | 10% Weight Loss Temperature (T10) in Air (°C) |
|---|---|---|---|
| Polyamide from 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene | 203–268 capes.gov.br | 456–472 capes.gov.br | 453–470 capes.gov.br |
| MBAB-aramid | 270.1 nih.gov | 449.6 (Tonset) nih.gov | - |
| PBAB-aramid | 292.7 nih.gov | 465.5 (Tonset) nih.gov | - |
| Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |
|---|---|---|---|
| Polyamide from 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene | 35–84 capes.gov.br | 3–7 capes.gov.br | 1.2–2.5 capes.gov.br |
| MBAB-aramid (5 μm film) | 107.1 nih.gov | 50.7 nih.gov | - |
| PBAB-aramid (5 μm film) | 113.5 nih.gov | 58.4 nih.gov | - |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-[1-(4-aminophenoxy)ethoxy]aniline |
InChI |
InChI=1S/C14H16N2O2/c1-10(17-13-6-2-11(15)3-7-13)18-14-8-4-12(16)5-9-14/h2-10H,15-16H2,1H3 |
InChI Key |
CYZXADZRNSLZKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC1=CC=C(C=C1)N)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthesis and Advanced Synthetic Methodologies of Bis 4 Aminophenoxy Ethane
Established Synthetic Pathways
The synthesis of Bis(4-aminophenoxy)ethane primarily revolves around two well-established chemical transformations: the reduction of a dinitro precursor and nucleophilic aromatic substitution.
Reduction of Nitro-Precursors
A common and efficient route to Bis(4-aminophenoxy)ethane involves the reduction of its corresponding dinitro compound, 1,2-bis(4-nitrophenoxy)ethane (B1266988). This precursor is typically synthesized by reacting 4-nitrophenol (B140041) with a suitable dihalide under basic conditions.
Catalytic hydrogenation stands out as a prevalent method for the reduction of the nitro groups in 1,2-bis(4-nitrophenoxy)ethane. This process offers high selectivity and yields under controlled conditions.
A widely employed protocol utilizes hydrazine (B178648) monohydrate as the hydrogen source in the presence of a palladium on carbon (Pd/C) catalyst. In a typical procedure, 1,2-bis(4-nitrophenoxy)ethane is refluxed with hydrazine monohydrate in ethanol (B145695), with a catalytic amount of 5% Pd/C. This reaction proceeds for approximately 16 hours, and after filtration to remove the catalyst, the crude product can be recrystallized from ethanol to afford Bis(4-aminophenoxy)ethane in high yields, reportedly around 92.2%. nih.gov
The general reaction is as follows: C₁₄H₁₂N₂O₆ (1,2-bis(4-nitrophenoxy)ethane) + N₂H₄·H₂O → C₁₄H₁₆N₂O₂ (Bis(4-aminophenoxy)ethane)
| Reactant/Catalyst | Role | Solvent | Temperature |
| 1,2-bis(4-nitrophenoxy)ethane | Precursor | Ethanol | Reflux |
| Hydrazine Monohydrate | Hydrogen Source | ||
| 5% Palladium on Carbon (Pd/C) | Catalyst |
While catalytic transfer hydrogenation with hydrazine is effective, other reduction strategies exist. These can include the use of hydrogen gas under pressure with catalysts like Raney Nickel. jetir.org Another approach involves using formic acid as a hydrogen donor in catalytic transfer hydrogenation, which is considered a more sustainable and less hazardous alternative to hydrazine. researchgate.net The choice of reducing agent and catalyst system can be tailored to optimize yield, purity, and process safety. For instance, selective reduction of nitroarenes in the presence of other functional groups can be a significant challenge, and various catalytic systems have been developed to address this. nih.gov
Nucleophilic Aromatic Substitution Approaches
An alternative synthetic route to Bis(4-aminophenoxy)ethane involves nucleophilic aromatic substitution (SNAr) reactions. This method typically starts with a nitro-substituted aromatic compound bearing a good leaving group, such as a halogen.
For example, the synthesis can be initiated from 4-fluoronitrobenzene. In a multi-step process, 4-fluoronitrobenzene can be reacted with a suitable diol in the presence of a base like potassium carbonate. chemicalbook.comvt.edu This initial step forms the dinitro ether intermediate. The subsequent reduction of the nitro groups, as described in the previous section, yields the final Bis(4-aminophenoxy)ethane product. chemicalbook.com
A general representation of this two-step process is:
2 (4-Fluoronitrobenzene) + HO-(CH₂)₂-OH (Ethylene Glycol) + Base → O₂N-C₆H₄-O-(CH₂)₂-O-C₆H₄-NO₂ (1,2-bis(4-nitrophenoxy)ethane)
O₂N-C₆H₄-O-(CH₂)₂-O-C₆H₄-NO₂ + Reducing Agent → H₂N-C₆H₄-O-(CH₂)₂-O-C₆H₄-NH₂ (Bis(4-aminophenoxy)ethane)
This approach offers flexibility in the choice of starting materials and allows for the synthesis of various ether-linked diamines by changing the diol component.
Optimization of Reaction Parameters and Yields
Optimizing reaction parameters is crucial for maximizing the yield and purity of Bis(4-aminophenoxy)ethane while ensuring an efficient and cost-effective process. Key parameters that are often fine-tuned include:
Catalyst Selection and Loading: The choice of catalyst, such as palladium, platinum, or Raney Nickel, and its concentration can significantly impact the reaction rate and selectivity. nih.goviitm.ac.in For instance, while a higher catalyst loading might not always improve the yield, a lower loading can lead to a substantial decrease. nih.gov
Solvent System: The polarity and properties of the solvent can influence the solubility of reactants and the reaction pathway. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often favored in nucleophilic substitution reactions. In reduction reactions, alcohols like ethanol are commonly used. nih.gov
Temperature and Reaction Time: These parameters are interdependent and need to be carefully controlled. Higher temperatures can accelerate the reaction but may also lead to side reactions and decomposition of the product. nih.gov Reaction times are typically monitored using techniques like thin-layer chromatography (TLC) to determine the point of completion. jetir.org
Stoichiometry of Reactants: The molar ratio of the reactants, including the reducing agent or the nucleophile, is critical for achieving high conversion and minimizing the formation of byproducts.
| Parameter | Optimal Condition Range | Impact on Yield/Purity |
| Catalyst Loading | 5-10% (e.g., Pd/C) | Higher loading may not always increase yield; lower loading can decrease it significantly. nih.gov |
| Solvent | Ethanol (for reduction), DMF/DMSO (for SNAr) | Affects reactant solubility and reaction rate. nih.gov |
| Temperature | 60-150°C (depending on the reaction) | Higher temperatures can increase reaction rate but may lead to side products. nih.gov |
| Reaction Time | 8-24 hours | Monitored to ensure complete conversion without product degradation. nih.gov |
Purification Techniques for High-Purity Bis(4-aminophenoxy)ethane
Obtaining high-purity Bis(4-aminophenoxy)ethane is essential for its application in polymer synthesis, as impurities can adversely affect the polymerization process and the final properties of the polymer. Common purification techniques include:
Recrystallization: This is a widely used method for purifying the crude product. Ethanol is a common solvent for the recrystallization of Bis(4-aminophenoxy)ethane, effectively removing soluble impurities. nih.gov
Column Chromatography: For achieving very high purity, column chromatography using silica (B1680970) gel is an effective technique. A suitable eluent system, such as a mixture of ethyl acetate (B1210297) and hexane, can separate the desired product from any remaining starting materials or byproducts.
Washing: The crude product is often washed with water and other solvents to remove inorganic salts and other impurities. rsc.org
Filtration: After the reaction, the catalyst is typically removed by filtration. The purified product, after recrystallization, is also collected by filtration. nih.govjetir.org
The choice of purification method or combination of methods depends on the initial purity of the crude product and the required purity for the intended application.
Polymerization Reactions and Derived Polymeric Systems
Polyimide Synthesis from Bis(4-aminophenoxy)ethane
Bis(4-aminophenoxy)ethane is a key diamine monomer in the synthesis of high-performance polyimides. These polymers are renowned for their excellent thermal and mechanical properties. nih.gov The flexible ether linkages in Bis(4-aminophenoxy)ethane can lead to polyimides with improved solubility and processability compared to those derived from more rigid diamines. nih.govgrafiati.com
Two-Step Polycondensation Method: Poly(amic acid) Precursor Formation
The most common route for synthesizing polyimides from Bis(4-aminophenoxy)ethane is the two-step polycondensation method. This process involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration step to yield the final polyimide.
The first step is the reaction of Bis(4-aminophenoxy)ethane with a tetracarboxylic dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at room temperature. researchgate.netepa.gov This reaction is a nucleophilic addition of the amine groups to the carbonyl groups of the dianhydride, opening the anhydride (B1165640) ring to form a high molecular weight poly(amic acid). vt.edu The resulting poly(amic acid) solution is typically viscous and can be cast into films or coatings. vt.edukpi.ua
The choice of dianhydride significantly influences the final properties of the polyimide. Various aromatic dianhydrides are used in conjunction with Bis(4-aminophenoxy)ethane to tailor the polymer's characteristics. google.com
| Dianhydride | Abbreviation | Resulting Polymer Properties |
| Pyromellitic dianhydride | PMDA | Semicrystalline polyimides with high thermal stability. vt.edukpi.ua |
| 3,3′,4,4′-Biphenyltetracarboxylic dianhydride | BPDA | Semicrystalline polymers with excellent thermal stability and solvent resistance. researchgate.netvt.edu |
| 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride | BTDA | Can produce both crystalline and amorphous polyimides depending on the diamine structure. grafiati.comnasa.gov |
| 4,4′-Oxydiphthalic anhydride | ODPA | Often results in amorphous polyimides with good solubility and processability. vt.edunasa.gov |
| 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride | 6FDA | Yields amorphous polyimides with enhanced solubility. vt.edumdpi.com |
The rigidity or flexibility of the dianhydride backbone plays a crucial role. Rigid dianhydrides like PMDA and BPDA tend to produce semicrystalline polyimides with high melting points and excellent thermal stability. researchgate.netvt.edukpi.ua In contrast, more flexible dianhydrides containing ether or hexafluoroisopropylidene linkages, such as ODPA and 6FDA, often lead to amorphous polyimides with lower glass transition temperatures and improved solubility in organic solvents. vt.edunasa.gov
The conversion of the poly(amic acid) precursor to the final polyimide is achieved through a process called imidization, which involves the elimination of water and the formation of a five-membered imide ring. This can be accomplished through thermal curing or chemical methods. grafiati.comepa.gov
Thermal Imidization: This method involves heating the poly(amic acid) film or powder in a stepwise manner, typically to temperatures between 200°C and 300°C. kpi.ua The process is a solid-state cyclodehydration reaction. During thermal curing, the viscosity of the polymer may initially decrease due to hydrolysis by the evolved water, followed by an increase as the imidization reaction proceeds and further polymerization occurs. vt.edu The thermal curing mechanism can be complex and may involve a reverse Diels-Alder reaction in some systems. researchgate.net
Chemical Imidization: This alternative method is performed at lower temperatures, often at room temperature, using a mixture of a dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine (B92270) or triethylamine. google.commdpi.com Chemical imidization can sometimes lead to more soluble polyimides compared to those obtained by thermal methods. vt.edu
One-Step Polyimide Synthesis Techniques
While less common, one-step methods for polyimide synthesis from Bis(4-aminophenoxy)ethane exist. These techniques typically involve carrying out the polymerization at high temperatures (140-170°C) in a high-boiling solvent, allowing for the direct formation of the polyimide without the isolation of the poly(amic acid) intermediate. grafiati.com This approach can be advantageous in certain applications, offering a more streamlined process.
Copolymerization with Other Diamines/Dianhydrides
To further tailor the properties of polyimides, Bis(4-aminophenoxy)ethane can be copolymerized with other diamines or a mixture of dianhydrides. grafiati.comnasa.gov This approach allows for the creation of copolymers with a specific balance of properties. For instance, incorporating a more flexible diamine can enhance solubility and processability, while a more rigid comonomer can improve thermal stability. nasa.govmdpi.com By adjusting the ratio of the comonomers, a wide range of material properties can be achieved, from highly crystalline and rigid to amorphous and flexible. nasa.gov
Integration into Epoxy Resin Formulations
Bis(4-aminophenoxy)ethane and its derivatives also find application as curing agents or modifiers in epoxy resin systems. The primary amine groups of Bis(4-aminophenoxy)ethane can react with the epoxide rings of epoxy resins, leading to the formation of a crosslinked thermoset network.
Aromatic diamines like those derived from Bis(4-aminophenoxy)ethane are used to enhance the thermal and mechanical properties of the cured epoxy. google.com For example, thermosetting epoxy resin formulations prepared by blending cycloaliphatic epoxy resins with aromatic diamines like 1,3-bis(4-aminophenoxy)benzene (B160649) have shown a desirable balance of low viscosity, high glass transition temperatures, and good tensile properties. google.com The incorporation of such aromatic diamines can also improve the moisture resistance of the final cured product. google.com
Role as a Hardener and Curing Agent
Bis(4-aminophenoxy)ethane functions as a hardener or curing agent for epoxy resins, which are a class of thermosetting polymers known for their excellent mechanical properties, adhesion, and chemical resistance. Current time information in Bangalore, IN. Curing agents are essential molecules that participate in the chemical reaction to form a crosslinked, three-dimensional network, transforming the liquid epoxy resin into a hard, solid material. nasa.gov
Aromatic amines, such as Bis(4-aminophenoxy)ethane, are a specific class of hardeners used to achieve high-performance characteristics in the cured epoxy. The introduction of aromatic rings from the diamine into the polymer network enhances thermal stability, leading to a higher glass transition temperature (Tg) and improved mechanical strength at elevated temperatures. Current time information in Bangalore, IN. While aliphatic amines can cure epoxies at ambient temperatures, aromatic amines often require higher temperatures to achieve full curing, resulting in materials with superior properties. The flexible ether linkages within the Bis(4-aminophenoxy)ethane molecule can also impart a degree of flexibility to the otherwise rigid cured epoxy network, a desirable trait for improving toughness. researchgate.netiucr.org
The properties of epoxy systems cured with aromatic diamines are influenced by the specific structure of the amine. For instance, diamines with rigid backbones contribute to higher thermal stability. The selection of a specific aromatic amine hardener allows for the tailoring of properties such as chemical resistance, moisture absorption, and processing characteristics. revmaterialeplastice.ro
Reaction Mechanisms in Epoxy Networks
The curing of an epoxy resin with an amine hardener like Bis(4-aminophenoxy)ethane proceeds primarily through a step-growth ring-opening polymerization. The fundamental reaction involves the nucleophilic attack of the nitrogen atom of the primary amine groups (-NH2) on one of the electrophilic carbon atoms of the oxirane (epoxy) ring.
This initial reaction opens the epoxy ring and forms a secondary amine and a hydroxyl group. The newly formed secondary amine is also reactive and can proceed to react with another epoxy group. Since Bis(4-aminophenoxy)ethane is a diamine with two primary amine groups, each containing two reactive hydrogen atoms, it can react with up to four epoxy groups, leading to the formation of a highly crosslinked network. vt.edu
The reaction can be described in two main steps:
Primary Amine Addition: R-NH2 + CH2(O)CH- → R-NH-CH2CH(OH)-
Secondary Amine Addition: R-NH-CH2CH(OH)- + CH2(O)CH- → R-N(CH2CH(OH)-)2
This process is often autocatalytic, where the hydroxyl groups generated during the ring-opening reaction can catalyze further epoxy-amine reactions by forming a hydrogen bond with the oxygen atom of another epoxy ring, making it more susceptible to nucleophilic attack. vt.edu The reactivity of the amine hardener plays a crucial role; more reactive amines typically follow this step-growth mechanism, while less reactive amines might engage in alternative mechanisms like hydrogen abstraction under certain conditions. scispace.com
Formation of Poly(amide-imide)s and Polyamides
Bis(4-aminophenoxy)ethane is a valuable monomer in the synthesis of high-performance poly(amide-imide)s (PAIs) and polyamides (PAs), which are known for their excellent thermal stability and mechanical properties. researchgate.net
Direct Polycondensation Methodologies
A common and effective method for synthesizing these polymers is through direct polycondensation. In this process, Bis(4-aminophenoxy)ethane is reacted with diacid chlorides or dicarboxylic acids. For the synthesis of polyamides, Bis(4-aminophenoxy)ethane is reacted with aromatic dicarboxylic acids. researchgate.net
For poly(amide-imide)s, a di-imide-di-acid is often used as the comonomer. This di-imide-di-acid can be prepared beforehand by reacting a tricarboxylic acid anhydride, such as trimellitic anhydride, with an amino acid or another diamine. researchgate.netresearchgate.net The polycondensation reaction is typically carried out in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). researchgate.netntu.edu.tw To facilitate the reaction, particularly when using dicarboxylic acids, a condensing agent system, such as triphenyl phosphite (B83602) (TPP) and pyridine, often in the presence of a salt like calcium chloride (CaCl2) or lithium chloride (LiCl), is employed. researchgate.netrdd.edu.iq This system activates the carboxylic acid groups, allowing the polymerization to proceed at moderate temperatures (e.g., 100-120°C) and yield high molecular weight polymers. researchgate.netntu.edu.tw The resulting polymer is then typically isolated by precipitation in a non-solvent like methanol. ntu.edu.tw
| Polymer Type | Monomers | Solvent/Catalyst System | Typical Reaction Conditions |
| Polyamide | Bis(4-aminophenoxy)ethane + Aromatic Dicarboxylic Acid | NMP, TPP, Pyridine, LiCl | 100-120°C, 3-4 hours |
| Poly(amide-imide) | Bis(4-aminophenoxy)ethane + Di-imide-di-acid | NMP, TPP, Pyridine, CaCl2 | 100-120°C, 3-4 hours |
Influence of Bis(4-aminophenoxy)ethane on Polymer Backbone Architecture
The incorporation of the Bis(4-aminophenoxy)ethane moiety into the backbone of polyamides and poly(amide-imide)s has a significant impact on their properties. A major challenge with wholly aromatic polymers is their often poor solubility and high glass transition or melting temperatures, which makes them difficult to process. researchgate.netvivekanandcollege.ac.in
The structure of Bis(4-aminophenoxy)ethane helps to mitigate these issues. The flexible ethane (B1197151) and ether (-O-) linkages introduced into the polymer main chain increase its rotational freedom. researchgate.netiucr.orgscispace.com This increased flexibility disrupts the rigid, linear chain packing that is characteristic of many high-performance polymers. The consequences of this structural modification include:
Improved Solubility: The less ordered chain structure reduces intermolecular forces, making the polymers more soluble in organic solvents. researchgate.netresearchgate.net This is a critical advantage for processing, allowing for the formation of films and coatings from solution. ntu.edu.tw
Lowered Glass Transition Temperature (Tg): The enhanced chain mobility leads to a decrease in the glass transition temperature compared to analogous polymers with more rigid backbones, which can improve processability. scispace.com
Amorphous Nature: The disruption of chain packing often results in amorphous polymers, which lack a crystalline melting point and can contribute to better processability. researchgate.net
Despite the introduction of these flexible segments, the presence of the aromatic rings ensures that the resulting polymers still maintain good thermal stability, with decomposition temperatures often remaining above 400°C. researchgate.netresearchgate.net Therefore, the use of Bis(4-aminophenoxy)ethane allows for a desirable balance between processability and high-temperature performance.
Utilization in Bismaleimide (B1667444) Resins
Bis(4-aminophenoxy)ethane is also utilized in the modification of bismaleimide (BMI) resins. BMI resins are a class of thermosetting polymers renowned for their exceptional thermal stability, mechanical properties, and resistance to harsh environments. revmaterialeplastice.rolew.ro However, neat BMI resins are often brittle due to their high crosslink density. researchgate.net
Michael Addition Polymerization with Bismaleimide Monomers
To improve the toughness and processability of BMI resins, they are often chain-extended with aromatic diamines like Bis(4-aminophenoxy)ethane before the final curing step. This chain extension is achieved through a Michael addition reaction. revmaterialeplastice.rolew.ro In this reaction, the nucleophilic primary amine groups of the diamine add across the electron-deficient carbon-carbon double bond of the maleimide (B117702) ring. nasa.gov
| Reactant 1 | Reactant 2 | Reaction Type | Resulting Polymer |
| Bismaleimide (BMI) | Bis(4-aminophenoxy)ethane | Michael Addition | Polyaspartimide Prepolymer |
Application as Chain Extender in Polyurethane Systems
Bis(4-aminophenoxy)ethane (BAE) serves as a novel aromatic diamine chain extender that can significantly enhance the thermal and mechanical properties of polyurethane-urea (PUU) elastomers. researchgate.netnih.gov Chain extenders are low molecular weight compounds that react with isocyanate groups to form the hard segments within the polymer matrix, influencing the final properties of the material. nih.gov The incorporation of aromatic diamines like BAE is known to improve the chemical, mechanical, and thermal stability of the resulting polymer. nih.gov
In the synthesis of polyurethane-ureas, a prepolymer is first formed by reacting a polyol, such as poly(tetramethylene) glycol (PTMG), with a diisocyanate like 4,4'-methylenebis(phenyl isocyanate) (MDI). researchgate.net This isocyanate-terminated prepolymer is then reacted with a diamine chain extender. The use of BAE as this chain extender leads to the formation of urea (B33335) linkages, creating a polyurethane-urea elastomer. researchgate.net
Research has demonstrated that the inclusion of BAE as a chain extender improves the properties of the resulting polyurethane-urea elastomers compared to a reference polyurethane (PU) synthesized without a diamine extender. These enhancements are attributed to the rigid aromatic structure of BAE and the strong hydrogen bonding associated with the urea groups formed. The chemistry of the chain extender has a strong influence on the properties of the final polymer. researchgate.net
Studies have shown that polyurethane-urea systems incorporating BAE exhibit improved thermal stability and mechanical strength. researchgate.netnih.gov For example, thermogravimetric analysis (TGA) shows that PUU elastomers with BAE have higher degradation temperatures compared to the base polyurethane. Mechanically, these elastomers show an increased Young's modulus, indicating greater stiffness and strength. researchgate.netnih.gov
Table 1: Research Findings on Polyurethane-Urea with BAE Chain Extender
| Property | Observation | Reference |
|---|---|---|
| Thermal Stability | Increased degradation temperature in TGA analysis compared to reference PU. | researchgate.net |
| Mechanical Properties | Increased Young's Modulus and tensile strength. | researchgate.netnih.gov |
| Morphology | Formation of well-defined hard segments from urea linkages. | researchgate.net |
Derivatization to Schiff Bases and Metal Complexes
Bis(4-aminophenoxy)ethane is a versatile precursor for synthesizing more complex molecules, such as Schiff bases, through derivatization. These Schiff bases can then act as ligands to form coordination complexes with various transition metals.
Condensation Reactions with Aldehydes
Bis(4-aminophenoxy)ethane readily undergoes condensation reactions with various aromatic aldehydes to form bis-Schiff bases. redalyc.org This reaction involves the nucleophilic attack of the primary amine groups of the diamine on the carbonyl carbon of two equivalents of an aldehyde, followed by the elimination of water to form two imine (azomethine) groups (-CH=N-). redalyc.org The reaction is typically carried out by refluxing the reactants in an alcohol solvent, such as ethanol (B145695). tandfonline.comijcrt.org
A variety of aldehydes can be used for this synthesis, leading to a wide range of Schiff base ligands with different functionalities. Examples of aldehydes that have been successfully condensed with Bis(4-aminophenoxy)ethane include:
Salicylaldehyde (B1680747) researchgate.nettandfonline.com
5-Methyl salicylaldehyde ijcrt.org
4-Methoxybenzaldehyde (B44291) tandfonline.comtandfonline.com
5-Bromosalicylaldehyde sigmaaldrich.com
The resulting Schiff base ligands are often crystalline solids and can be purified by recrystallization from solvents like dimethylformamide (DMF). tandfonline.comijcrt.org These tetradentate ligands, often with an ONNO donor set from the phenolic oxygens and the azomethine nitrogens, are of significant interest in coordination chemistry. ijcrt.org
Table 2: Examples of Aldehydes Used in Condensation with Bis(4-aminophenoxy)ethane
| Aldehyde | Resulting Schiff Base Type | Reference |
|---|---|---|
| Salicylaldehyde | N,N'-bis(salicylidene)-1,2-bis-(p-aminophenoxy)ethane | researchgate.nettandfonline.com |
| 5-Methyl salicylaldehyde | N,N'-1,2-Bis(5-methyl salicylidene)-1,2–bis-(p-aminophenoxy) ethane | ijcrt.org |
| 4-Methoxybenzaldehyde | Schiff base with methoxy-substituted phenyl rings | tandfonline.comtandfonline.com |
Coordination Chemistry with Transition Metals
The Schiff bases derived from Bis(4-aminophenoxy)ethane are excellent tetradentate ligands capable of coordinating with a variety of transition metal ions to form stable metal complexes. ijcrt.orgresearchgate.nettandfonline.com The coordination typically occurs through the two phenolic oxygen atoms and the two imine nitrogen atoms, creating a stable chelate structure around the central metal ion. ijcrt.org
Complexes with several divalent and trivalent transition metals have been synthesized and characterized, including:
Copper (Cu(II)) ijcrt.orgtandfonline.com
Nickel (Ni(II)) ijcrt.orgtandfonline.com
Cobalt (Co(II), Co(III)) ijcrt.orgtandfonline.com
Zinc (Zn(II)) ijcrt.orgtandfonline.com
Manganese (Mn(III)) ijcrt.org
Oxovanadium (VO(IV)) tandfonline.com
The synthesis of these metal complexes generally involves reacting the Schiff base ligand with a metal salt (e.g., chloride, nitrate, or acetate (B1210297) salt) in a suitable solvent like DMF or ethanol. tandfonline.comijcrt.orgtandfonline.com The resulting complexes are often colored, crystalline powders. tandfonline.com Spectroscopic (IR, UV-Vis) and magnetic susceptibility measurements are used to determine the structure and geometry of the complexes. For instance, studies on complexes with Schiff bases from 4-methoxybenzaldehyde and Bis(4-aminophenoxy)ethane suggest an octahedral geometry for the Co(III), Ni(II), and Cu(II) complexes. tandfonline.comresearchgate.net Molar conductivity measurements can indicate whether the complexes are electrolytic or non-electrolytic in nature. researchgate.net
These metal complexes are studied for their potential applications in various fields due to their interesting electronic and structural properties.
Table 3: Characterized Metal Complexes of Bis(4-aminophenoxy)ethane-Derived Schiff Bases
| Metal Ion | Aldehyde Precursor | Proposed Geometry | Reference |
|---|---|---|---|
| Cu(II), Ni(II), Co(III), Zn(II) | 4-Methoxybenzaldehyde | Octahedral | tandfonline.comresearchgate.net |
| Mn(III), Co(II), Cu(II), Zn(II) | 5-Methyl salicylaldehyde | Not Specified | ijcrt.org |
| VO(IV) | Salicylaldehyde | Not Specified | tandfonline.com |
| Cu(II), Ni(II), Zn(II) | Salicylaldehyde | Not Specified | tandfonline.com |
Structural Analysis and Advanced Characterization of Bis 4 Aminophenoxy Ethane and Its Polymers
Spectroscopic Analysis
Spectroscopic techniques are fundamental in elucidating the molecular structure of Bis(4-aminophenoxy)ethane and tracking its polymerization. Methods such as FT-IR, NMR, and UV-Vis spectroscopy provide detailed insights into functional groups, atomic connectivity, and electronic properties.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Imidization Extent
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic functional groups in Bis(4-aminophenoxy)ethane and its derivative polymers. In the monomer, the presence of primary amine (NH₂) groups is confirmed by stretching vibrations in the range of 3300–3500 cm⁻¹. The C-O-C ether linkage shows a characteristic absorption band between 1240 cm⁻¹ and 1260 cm⁻¹.
When Bis(4-aminophenoxy)ethane is used to synthesize polyimides, FT-IR is crucial for monitoring the imidization process. The disappearance of the amic acid precursor's characteristic bands and the appearance of new bands confirm the formation of the imide ring. Key spectral changes include the emergence of absorption bands around 1774 cm⁻¹ (asymmetric C=O stretching), 1714 cm⁻¹ (symmetric C=O stretching), and 1375 cm⁻¹ (C-N stretching). researchgate.netresearchgate.net The extent of imidization can be quantitatively assessed by analyzing the intensities of these imide-related peaks. science.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Type |
| N-H Stretching (Amine) | 3300–3500 | Monomer |
| C-O-C Stretching (Ether) | 1240–1260 | Monomer & Polymer |
| C=O Asymmetric Stretching (Imide) | ~1774 | Polyimide |
| C=O Symmetric Stretching (Imide) | ~1714 | Polyimide |
| C-N Stretching (Imide) | ~1375 | Polyimide |
| N-H Stretching (Amide) | ~3345 | Polyamide-imide |
| Data sourced from multiple studies. researchgate.netresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive confirmation of the chemical structure of Bis(4-aminophenoxy)ethane and its polymers by detailing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
In the ¹H-NMR spectrum of Bis(4-aminophenoxy)ethane, the aromatic protons typically appear in the region of δ 6.5–7.0 ppm. The protons of the methylene (B1212753) (CH₂) groups in the ethane (B1197151) bridge are observed around δ 3.5–4.0 ppm. For poly(amide-imide)s derived from this diamine, the aromatic protons and the four methylene protons are found in the region of 6.5-8.5 ppm and around 4.3 ppm, respectively. researchgate.net
The ¹³C-NMR spectrum offers further structural validation. Signals for the aromatic carbons bonded to the ether oxygen appear around 150–160 ppm, while other aromatic carbons resonate between 115–125 ppm. This technique is invaluable for confirming the connectivity of the monomer and ensuring the integrity of the polymer backbone after polymerization.
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
| ¹H | 6.5–7.0 | Aromatic Protons (Monomer) |
| ¹H | 3.5–4.0 | Methylene Protons (-O-CH₂-CH₂-O-) (Monomer) |
| ¹³C | 150–160 | Aromatic Carbons (C-O) |
| ¹³C | 115–125 | Aromatic Carbons (C-C, C-H) |
| Data compiled from various spectroscopic studies. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within Bis(4-aminophenoxy)ethane and its polymers. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, providing information about the electronic structure. ijprajournal.com
Aromatic diamines like Bis(4-aminophenoxy)ethane typically exhibit absorption maxima in the UV region. For instance, Schiff bases derived from it show absorption bands around 210 nm, 240 nm, and 280 nm in methanol. nih.gov When this diamine is used in the formation of metal complexes, new ligand-to-metal charge transfer (LMCT) bands can appear, for example, between 400–500 nm for complexes with Cu(II) or Fe(III) ions. The study of these electronic transitions is crucial for applications in materials science, particularly for polymers intended for optical or electronic uses.
Diffraction and Morphological Characterization
Diffraction and morphological characterization techniques are essential for understanding the solid-state structure of Bis(4-aminophenoxy)ethane and the arrangement of polymer chains in materials derived from it.
X-ray Diffraction (XRD) for Crystallinity and Interplanar Spacing in Polymer Nanocomposites
X-ray Diffraction (XRD) is a key technique for assessing the degree of crystallinity in polymers and nanocomposites. For semi-crystalline polyimides derived from Bis(4-aminophenoxy)ethane, XRD patterns reveal sharp peaks indicative of ordered crystalline regions, superimposed on a broad amorphous halo. kpi.ua The position of these peaks (in terms of the diffraction angle, 2θ) can be used to calculate the interplanar spacing (d-spacing) within the crystal lattice, offering insights into how the polymer chains pack.
In polymer/clay nanocomposites, XRD is used to determine the dispersion of the clay layers within the polymer matrix. The formation of an intercalated structure (where polymer chains are inserted into the clay galleries) or an exfoliated structure (where clay layers are fully separated and dispersed) can be identified by changes in the characteristic diffraction peak of the clay. researchgate.net For instance, an increase in the d-spacing indicates intercalation. Some polyimides based on related structures show an increase in crystallinity after annealing at high temperatures. researchgate.net
Single-Crystal X-ray Diffraction for Molecular Conformation and Crystal Packing (e.g., gauche conformation of the O–C–C–O bridge and hydrogen bonding networks)
Single-crystal X-ray diffraction provides the most precise and unambiguous determination of the molecular structure of Bis(4-aminophenoxy)ethane in the solid state. researchgate.net Studies have revealed that the molecule is located on a crystallographic twofold rotation axis. uni-frankfurt.denih.gov
The crystal structure is further stabilized by a network of intermolecular hydrogen bonds. These include N-H···O and N-H···N interactions, which link neighboring molecules together. uni-frankfurt.denih.gov In some cases, disorder in the position of amine hydrogen atoms leads to alternating hydrogen bond patterns. nih.gov Understanding these details of molecular conformation and crystal packing is vital for designing new polymers with specific thermal and mechanical properties.
| Parameter | Value | Significance |
| Crystal System | Orthorhombic | Defines the basic crystal symmetry |
| Space Group | Pbcn | Describes the symmetry elements within the unit cell |
| a (Å) | 14.2157 (9) | Unit cell dimension |
| b (Å) | 10.4608 (8) | Unit cell dimension |
| c (Å) | 8.1817 (5) | Unit cell dimension |
| V (ų) | 1216.68 (14) | Volume of the unit cell |
| Z | 4 | Number of molecules per unit cell |
| O-C-C-O Conformation | gauche | Affects molecular shape and polymer flexibility |
| Hydrogen Bonding | N-H···O, N-H···N | Stabilizes the crystal structure |
| Crystallographic data for Bis(4-aminophenoxy)ethane at 173 K. researchgate.netnih.gov |
Molecular Weight Determination
Viscometry and Inherent Viscosity Measurements
Viscometry is a fundamental technique employed to determine the molecular weight of polymers in solution. The inherent viscosity (η_inh) is a crucial parameter derived from these measurements, providing a relative indication of the polymer's molar mass. It is determined by measuring the flow time of a dilute polymer solution and the pure solvent through a capillary viscometer, such as an Ubbelohde viscometer. ntu.edu.tw The calculation involves the natural logarithm of the relative viscosity divided by the polymer concentration. This value is particularly useful in the characterization of poly(amic acid)s, the soluble precursors to polyimides, as well as for the final soluble polymers.
The magnitude of the inherent viscosity is directly related to the hydrodynamic volume of the polymer chain in solution, which in turn correlates with its molecular weight. Higher inherent viscosity values typically signify the formation of higher molecular weight polymers, which is often a prerequisite for obtaining materials with robust mechanical properties, such as tough and flexible films. researchgate.netcsic.es
In the synthesis of polymers derived from Bis(4-aminophenoxy)ethane and its analogues, inherent viscosity is routinely measured to confirm the success of the polymerization reaction. For instance, in the two-step synthesis of polyimides, the poly(amic acid) precursor's inherent viscosity is measured after the initial polyaddition reaction. These precursors, when derived from various aromatic tetracarboxylic dianhydrides, have shown a wide range of inherent viscosities, indicating the formation of polymers with varying chain lengths. researchgate.netresearchgate.net For example, poly(amic acid)s synthesized from 2,3-bis(4-aminophenoxy)naphthalene (BAPON) and different dianhydrides exhibited inherent viscosities ranging from 0.61 to 2.13 dL/g. researchgate.netresearchgate.net Similarly, poly(amic acid)s prepared from 4,4′-(2,7-naphthylenedioxy)dianiline (DAPON) showed inherent viscosities between 0.63 and 1.94 dL/g. researchgate.net
The inherent viscosity of the final polymers, such as polyamides and polyimides, is also a key characteristic. Polyamides synthesized from 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane (BAPA) with various aromatic dicarboxylic acids displayed inherent viscosities in the range of 0.72 to 0.90 dL/g. consensus.app The corresponding polyimides from BAPA had inherent viscosities between 0.66 and 0.77 dL/g. consensus.app A series of aromatic-aliphatic polyamides based on 3,6-bis(2-cyano-4-aminophenoxy)phthalonitrile yielded polymers with even higher intrinsic viscosities, ranging from 0.66 to 1.04 dL/g, indicating the formation of high molecular weight chains. researchgate.net
The conditions for viscosity measurement, such as solvent, concentration, and temperature, are critical and must be standardized for meaningful comparisons. Measurements are commonly performed in solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) at a specific concentration, often 0.5 g/dL, and a controlled temperature, such as 25°C or 30°C. ntu.edu.twnasa.govepo.org
The relationship between the polymer structure and its resulting viscosity is a key area of investigation. For example, studies on copolyimides have shown how incorporating different monomers affects the final viscosity. csic.es The data below illustrates the inherent viscosities of a homopolymer and related copolyimides, demonstrating that while copolymerization can sometimes lead to lower viscosity compared to the homopolymer, the resulting materials can still possess excellent mechanical properties suitable for applications like gas separation membranes. csic.es
Table 1: Inherent Viscosity of 6FDA-Based Homo- and Copolymers
| Polymer | Inherent Viscosity (η_inh) (dL/g) |
|---|---|
| Homopolymer (6FDA-CF3TBAPB) | 1.09 |
| Copolymer (DABA/CF3TBAPB 1/4) | 0.69 |
| Copolymer (DABA/CF3TBAPB 1/19) | 0.66 |
Source: Data extracted from research on aromatic polyimide membranes. csic.es
Furthermore, the viscosity of a polymer solution can be influenced by external factors such as temperature. In the case of a polyamic acid gel derived from a triamine, heating the gel led to a transformation into a solution. The inherent viscosity of this system showed an initial decrease between 80-120°C, followed by an increase from 140-180°C, reflecting complex chemical changes, including amide exchange and imidation reactions, occurring during the heating process. pubtexto.com
Table 2: Inherent Viscosity of Various Polymers Derived from Bis(4-aminophenoxy)ethane Analogues
| Polymer Type | Monomers | Inherent Viscosity (dL/g) | Solvent |
|---|---|---|---|
| Polyamide | 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane + Aromatic Dicarboxylic Acids | 0.72 - 0.90 | NMP |
| Polyimide | 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane + Aromatic Dianhydrides | 0.66 - 0.77 | NMP |
| Poly(amic acid) | 2,3-bis(4-aminophenoxy)naphthalene + Aromatic Dianhydrides | 0.61 - 2.13 | NMP |
| Poly(amic acid) | 4,4′-(2,7-naphthylenedioxy)dianiline + Aromatic Dianhydrides | 0.63 - 1.94 | DMAc |
| Polyamide | 3,6-bis(2-cyano-4-aminophenoxy)phthalonitrile + Aliphatic Diacids | 0.66 - 1.04 | DMAc |
Source: Compiled from various studies on polyamide and polyimide synthesis. researchgate.netresearchgate.netconsensus.appresearchgate.net
Structure Property Relationships in Bis 4 Aminophenoxy Ethane Derived Materials
Impact of Bis(4-aminophenoxy)ethane Structure on Polymer Chain Flexibility and Rigidity
The incorporation of bis(4-aminophenoxy)ethane into polymer backbones introduces flexible ether linkages (-O-CH2-CH2-O-). This structural feature increases the localized segmental rotation within the polymer chain, leading to enhanced flexibility. nih.govmdpi.com The central ethylene-ether linkage provides a degree of freedom that disrupts the rigid, rod-like nature often found in wholly aromatic polymers. nih.gov This increased flexibility is a crucial factor in improving the processability of these polymers. nih.govmdpi.com
Correlation Between Monomer Isomerism and Thermomechanical Properties
The isomeric substitution pattern on the aromatic rings of bis(4-aminophenoxy)ethane derivatives significantly impacts the thermomechanical properties of the resulting polymers. For example, aramids synthesized from meta-substituted bis(4-aminophenoxy)benzene (MBAB) and para-substituted bis(4-aminophenoxy)benzene (PBAB) exhibit different glass transition temperatures (Tg) and thermal decomposition temperatures.
The PBAB-based aramid, with its more linear and rigid polymer chain structure, shows a higher Tg (292.7 °C) and thermal decomposition onset (465.5 °C) compared to the MBAB-based aramid (Tg of 270.1 °C and decomposition onset at 449.6 °C). mdpi.comnih.gov This is attributed to the more efficient chain packing and stronger intermolecular interactions in the para-linked polymer. mdpi.comnih.gov The meta-linkage in the MBAB monomer introduces a kink in the polymer chain, disrupting the packing and leading to lower thermal stability. vt.edu
This relationship is further illustrated in polyimides, where the use of a meta-substituted diamine like 1,3-bis(4-aminophenoxy)benzene (B160649) (TPER) can lower the glass transition temperature and reduce crystallinity, which in turn improves solubility. Conversely, para-linked diamines tend to produce polymers with higher melting points and greater crystallinity due to better chain packing. vt.edu
Table 1: Thermomechanical Properties of Aramid Copolymers
| Monomer | Glass Transition Temperature (Tg) | Thermal Decomposition Temperature (Tonset) |
|---|---|---|
| MBAB-aramid | 270.1 °C | 449.6 °C |
This table is based on data from references mdpi.comnih.gov.
Influence on Thermal Stability and Char Yield
The incorporation of bis(4-aminophenoxy)ethane and its derivatives into polymers generally results in materials with good thermal stability, a characteristic feature of aromatic polymers. nih.govresearchgate.net However, the presence of flexible ether linkages can slightly compromise thermal stability compared to wholly aromatic rigid-rod polymers. nih.gov Despite this, polyimides derived from ether-containing diamines are still considered high-performance thermoplastics with excellent thermal stability due to the presence of the imide rings. researchgate.net
The char yield, which is the percentage of material left after thermal decomposition, is an indicator of flame retardancy. Polymers with higher char yields are generally more flame resistant. The introduction of phosphine (B1218219) oxide moieties alongside flexible ether linkages in polyimides has been shown to not negatively affect the thermal stability and can result in high char yields. lib4ri.ch For example, certain polyimides containing phosphine oxide have shown char yields at 700 °C ranging from 49% to 53%. revmaterialeplastice.ro Polyamide-imides containing dipeptide structures have also demonstrated high char yields, in the range of 48.20–52.35% at 700 °C, indicating good flame-retardant properties. nih.gov
Table 2: Thermal Properties of Various Polyimides
| Polymer System | Decomposition Temperature (5% weight loss) | Char Yield at 700 °C (%) |
|---|---|---|
| Poly(amide-imide)s with dipeptides | 272–290 °C | 48.20–52.35 |
| Polyaspartimides | 325–366 °C | 38–54 |
This table is based on data from references lib4ri.chrevmaterialeplastice.ronih.gov.
Role in Enhancing Processability and Solubility of Aromatic Polymers
A significant advantage of incorporating bis(4-aminophenoxy)ethane into aromatic polymers is the marked improvement in their processability and solubility. mdpi.com Wholly aromatic polymers are often difficult to process due to their high melting temperatures and poor solubility in common organic solvents. nih.gov The flexible ether linkages in bis(4-aminophenoxy)ethane disrupt the rigid chain structure, reducing intermolecular forces and improving solubility in organic solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and dimethylformamide (DMF). nih.govacs.org
This enhanced solubility allows for the synthesis of high molecular weight polymers in solution and facilitates the fabrication of thin, transparent films. mdpi.com For instance, aramid copolymers based on bis(4-aminophenoxy)benzene monomers can be synthesized at high molecular weights in organic solvents, a feat that is challenging for many traditional aramids. mdpi.comnih.gov Similarly, polyimides containing these flexible linkages exhibit improved solubility, making them more amenable to solution casting and other processing techniques. nih.govresearchgate.net The introduction of bulky side groups or meta-substitutions can further enhance solubility. nih.gov
Effects on Dielectric Properties and Water Absorption in Polyimides
Polyimides derived from bis(4-aminophenoxy)ethane and its analogues are attractive for applications in microelectronics due to their potentially low dielectric constants and low water absorption. colab.ws The dielectric constant is a measure of a material's ability to store electrical energy and is a critical parameter for interlayer dielectrics in integrated circuits. The incorporation of flexible ether linkages can increase the free volume within the polymer matrix, which helps to lower the dielectric constant. acs.org
Furthermore, the introduction of bulky or fluorine-containing groups can further reduce the dielectric constant and moisture absorption. For example, diamantane-based polyimides have been reported to have low dielectric constants (2.56–2.78) and low moisture absorption (<0.292%). acs.org Similarly, polyimides with trifluoromethyl groups exhibit reduced dielectric properties due to the low polarizability of the C-F bond. acs.org
Water absorption in polyimides is influenced by the presence of polar functional groups, such as the imide ring. By designing the polymer structure to have a lower imide content per repeating unit or by incorporating hydrophobic moieties, the water absorption can be minimized. colab.wsmdpi.com
Table 3: Dielectric and Water Absorption Properties of Specific Polyimides
| Polyimide Type | Dielectric Constant (at 1 MHz) | Water Absorption (%) |
|---|---|---|
| Diamantane-based polyimide | 2.56–2.78 | <0.292 |
| Polyimide with pyridine (B92270) and kinky structures | Not specified | Not specified |
This table is based on data from references acs.orgnih.govlew.ro.
Computational and Theoretical Studies of Bis 4 Aminophenoxy Ethane Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and conformational preferences of the Bis(4-aminophenoxy)ethane monomer.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For the Bis(4-aminophenoxy)ethane monomer, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, can predict its geometry, electronic properties, and reactivity. researchgate.net
Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For Bis(4-aminophenoxy)ethane, the HOMO is expected to be localized primarily on the electron-rich aminophenoxy groups, making the amine functionalities the most probable sites for electrophilic attack and reaction, such as in polymerization with dianhydrides. researchgate.net
DFT calculations also allow for the mapping of the electrostatic potential, which visualizes the charge distribution and predicts how the molecule will interact with other polar molecules or ions. This information is vital for understanding intermolecular interactions and the initial stages of polymerization.
Table 1: Predicted Electronic Properties of Diamine Monomers from DFT Calculations
| Property | Description | Predicted Significance for Bis(4-aminophenoxy)ethane |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to ionization potential and electron-donating ability. | High, indicating the amine groups are reactive nucleophiles. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electron-accepting ability. | Lower than HOMO, with a significant energy gap indicating stability. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A moderate gap suggests a balance of stability and reactivity needed for polymerization. |
| Dipole Moment | A measure of the overall polarity of the molecule. | A non-zero dipole moment influences solubility and intermolecular interactions. |
| Electrostatic Potential | Visual representation of charge distribution on the molecule's surface. | Negative potential is concentrated around the nitrogen and oxygen atoms, confirming their nucleophilicity. |
Note: This table is illustrative, based on general principles of DFT applied to aromatic diamines. Specific values would require dedicated computational studies.
The flexibility of the Bis(4-aminophenoxy)ethane monomer is primarily due to the rotational freedom around the C-O and C-C bonds in the central ethane-1,2-dioxy bridge. Computational conformational analysis is used to determine the most stable three-dimensional structures (conformers) of the molecule and the energy barriers between them.
X-ray crystallography studies have shown that in the solid state, the central O-C-C-O bridge of Bis(4-aminophenoxy)ethane adopts a gauche conformation. smolecule.com Theoretical calculations can explore the potential energy surface to identify all low-energy conformers, including the gauche and anti forms, and quantify their relative stabilities. These calculations are crucial because the monomer's conformation influences how it packs in the solid state and, more importantly, the architecture and properties of the resulting polymer chains. hawaii.edu The flexibility imparted by the ether linkages is a key feature that distinguishes polymers made from this monomer, often leading to improved solubility and processability compared to polymers made from more rigid diamines.
Molecular Dynamics Simulations for Polymer Chain Behavior
Molecular Dynamics (MD) simulations are a powerful technique for studying the physical movements of atoms and molecules over time. For polymers derived from Bis(4-aminophenoxy)ethane, all-atom MD simulations can predict a wide range of macroscopic properties by modeling the behavior of polymer chains. researchgate.netnih.gov
The process typically involves:
Building an Atomistic Model: Creating an initial configuration of multiple polymer chains in a simulation box at a low density. researchgate.net
Equilibration: The system is gradually compressed and annealed (heated and cooled in cycles) to achieve a realistic, amorphous polymer melt structure. This step is critical for eliminating memory of the initial configuration. researchgate.net
Production Run: After equilibration, the simulation is run for an extended period under specific conditions (e.g., constant temperature and pressure) to collect data on the system's properties.
MD simulations are used to investigate properties such as the glass transition temperature (Tg), density, and mechanical characteristics of polyimides. researchgate.netnih.gov The simulations can reveal how the flexible ethane-1,2-dioxy linkage in the Bis(4-aminophenoxy)ethane unit affects chain packing, free volume, and segmental motion, all of which are determinants of the final material properties. nih.govacs.org
Prediction of Material Properties Based on Monomer Structure
A central goal of computational materials science is to establish quantitative structure-property relationships (QSPR). These models use descriptors of the monomer's chemical structure to predict the properties of the final polymer. nih.gov
For polyimides, the structure of the diamine monomer is a critical factor. The incorporation of flexible ether linkages, as found in Bis(4-aminophenoxy)ethane, is a well-known strategy to enhance the solubility and processability of otherwise rigid and intractable aromatic polyimides. grafiati.com
Computational approaches, including machine learning algorithms trained on large datasets, can predict properties like glass transition temperature (Tg) and mechanical strength based on the monomer's graph representation. nih.govacs.orgarxiv.org By inputting features of the Bis(4-aminophenoxy)ethane monomer, such as its flexibility, polarity, and the presence of ether bonds, these models can estimate the properties of the corresponding polyimide, facilitating the rational design of polymers with desired characteristics. acs.org For instance, the flexibility of the monomer can be correlated with a lower Tg, while its length and shape influence chain packing and thus density and mechanical performance. nih.gov
Modeling of Polymerization Kinetics and Mechanisms
The synthesis of polyimides from Bis(4-aminophenoxy)ethane and a dianhydride typically proceeds via a two-step polycondensation reaction. The first step is the formation of a poly(amic acid) precursor at low temperatures, followed by a cyclodehydration (imidization) step at high temperatures to form the final polyimide. nih.gov
Modeling the kinetics of these reactions provides insight into reaction rates, molecular weight development, and the conditions needed to optimize the synthesis. The polycondensation reaction to form the poly(amic acid) is often modeled as a second-order kinetic process. nih.gov
Table 2: Factors in Modeling Polymerization of Bis(4-aminophenoxy)ethane
| Factor | Description | Relevance to Modeling |
| Monomer Reactivity | The nucleophilicity of the amine groups and electrophilicity of the dianhydride. | DFT calculations on monomers can provide reactivity indices to parameterize kinetic models. csic.es |
| Reaction Conditions | Temperature, solvent, and presence of catalysts or activators. | Kinetic models must account for these variables, as they significantly affect the rate constants. nih.govcsic.es |
| Side Reactions | Potential for unwanted reactions, such as hydrolysis of the dianhydride. | Modeling can help identify conditions that minimize side reactions and maximize molecular weight. researchgate.net |
| Mass Transfer | In interfacial polymerization, the rate can be limited by the diffusion of monomers to the reaction interface. | Kinetic models for interfacial systems must include terms for mass transfer to accurately predict polymerization rates. mdpi.com |
Computational models, including kinetic Monte Carlo simulations, can simulate the step-growth polymerization process, predicting how the molecular weight distribution evolves over time and helping to understand the conditions leading to gelation or the formation of cyclic oligomers.
Applications in Advanced Material Science and Engineering
High-Performance Polymer Composites
Bis(4-aminophenoxy)ethane is instrumental in the synthesis of polyimide/organoclay nanocomposites. These materials are created by polymerizing the diamine with a dianhydride, such as 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), directly in the presence of an organo-modified clay (organoclay). researchgate.netresearchgate.net This in situ polymerization method ensures that the polyimide forms between the layers of the organoclay, typically a montmorillonite (B579905) (MMT) that has been modified to be compatible with the organic polymer matrix. researchgate.netnih.gov
The resulting nanocomposite films, containing various weight percentages of organoclay, exhibit enhanced thermal stability compared to the pure polyimide. researchgate.netresearchgate.net The dispersion of the clay at a nanoscale level within the polymer matrix creates a tortuous path for heat and gases, which improves the material's resistance to thermal degradation and reduces flammability. sapub.org The organoclay acts as a reinforcing agent, improving the compatibility between the inorganic clay and the organic polyimide matrix. researchgate.net Characterization through techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) confirms the effective dispersion of the clay layers within the polyimide structure. researchgate.netresearchgate.net
Table 1: Research Findings on Polyimide/Organoclay Nanocomposites
| Monomers | Clay Type | Clay Loading (mass%) | Key Findings | Reference(s) |
|---|---|---|---|---|
| 1,2-bis(4-aminophenoxy)ethane (BAE) and 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) | Montmorillonite (MMT) | 0-10% | Successful synthesis via in situ polymerization; nanocomposites showed improved thermal stability. | researchgate.net, researchgate.net |
Bis(4-aminophenoxy)ethane is utilized in the formulation of matrix resins for fiber-reinforced polymer composites, which are critical materials in the aerospace industry. scispace.comnasa.gov These composites combine the high strength and stiffness of reinforcing fibers (such as carbon or glass fibers) with the durability and environmental resistance of a polymer matrix. Epoxy resins are often used for the polymer matrix in these composites due to their excellent mechanical properties and adhesion. researchgate.net
The diamine is a precursor to polyimides and other polymers that serve as the matrix. scispace.com The properties of the resulting composite, including its thermal stability and mechanical strength, are directly influenced by the chemical structure of the polymer matrix. The incorporation of flexible ether linkages from Bis(4-aminophenoxy)ethane can improve the processability of the matrix resin without significantly compromising its high-temperature performance. nasa.gov Recent research has also explored its use in developing recyclable carbon fiber-reinforced composites, where the polymer matrix can be dissolved to recover intact fibers for reuse. researchgate.net
Aerospace and Electronic Applications
The exceptional properties of polymers derived from Bis(4-aminophenoxy)ethane make them suitable for a range of demanding applications in the aerospace and electronics sectors. nih.gov Aromatic polyimides, in particular, are valued for their superior thermal, mechanical, and electrical properties. nih.gov
Polyimides synthesized from Bis(4-aminophenoxy)ethane are used to produce thin films and coatings with outstanding resistance to high temperatures. univook.comscience.gov These materials are essential for applications in aerospace and microelectronics where components are exposed to extreme thermal conditions. nih.gov The inherent thermal stability of the aromatic polyimide backbone, combined with the flexible ether segments introduced by the diamine, results in materials that can maintain their structural integrity and performance at elevated temperatures. vt.eduresearchgate.net For example, polyimides derived from this diamine can be cast into flexible, tough films that exhibit remarkable melt stability and resistance to solvents after thermal treatment. vt.edu
Table 2: Thermal Properties of Polyimides Derived from Bis(4-aminophenoxy)ethane
| Dianhydride | Polymer Designation | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Key Characteristics | Reference(s) |
|---|---|---|---|---|---|
| 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | BTDA-diamine polyimide | Not specified | Not specified | Highly crystalline and insoluble polyimide. | nasa.gov |
| s-Biphenyl dianhydride (BPDA) | BPDA-diamine polyimide | ~210°C | >500°C | Tough, ductile semicrystalline films with excellent solvent resistance and melt stability. | vt.edu |
The same high-performance polymers derived from Bis(4-aminophenoxy)ethane are formulated into adhesives and sealants for use in extreme environments, such as those encountered in aerospace applications. scispace.commdpi.com These materials are required to maintain strong adhesive bonds and sealing capabilities under high temperatures, chemical exposure, and mechanical stress. The nitrile groups in some polymer variations, such as poly(arylene ether nitrile), contribute to good adhesion to various substrates. researchgate.net Polyurethane-based formulations, which are common in aerospace coatings, can also be modified with monomers like Bis(4-aminophenoxy)ethane to enhance their performance profile for adhesive applications. mdpi.comgoogle.com
In the microelectronics industry, polyimides derived from Bis(4-aminophenoxy)ethane are widely used as dielectric materials. nih.govdakenchem.com They serve as insulating layers in flexible printed circuit boards and in the packaging of semiconductor chips. researchgate.netnih.gov For high-speed and high-frequency electronic applications, materials with a low dielectric constant (Dk) and low dielectric loss (Df) are essential to ensure signal integrity and reduce signal propagation delays. nih.govacs.org
The molecular structure of Bis(4-aminophenoxy)ethane contributes to the favorable electrical properties of the resulting polyimides. nih.gov Furthermore, strategies such as incorporating bulky groups or fluorine atoms into the polymer backbone alongside this diamine can further lower the dielectric constant by increasing the free volume and reducing intermolecular interactions. nih.govresearchgate.net Research has demonstrated the synthesis of polyetherimides and other polyimides with dielectric constants as low as 2.4 to 2.7, meeting the requirements for next-generation microelectronic devices. nih.gov
Table 3: Dielectric Properties of Polymers Derived from Bis(4-aminophenoxy)ethane
| Polymer Type | Modifying Groups | Dielectric Constant (Dk) | Key Application | Reference(s) |
|---|---|---|---|---|
| Polyetherimides (PEIs) | tert-butyl phenylene oxide | 2.4 - 2.7 | Interlayer dielectrics | nih.gov |
| Polyimides (PIs) | Fluorine groups (-CF3) | 2.33 - 2.61 | Microelectronics | researchgate.net |
| Polyaspartimides | Various ether groups | Not specified, low Dk noted | High-performance dielectrics | revmaterialeplastice.ro |
Degradation Mechanisms and Stability Studies Non Biological
Thermal and Thermo-oxidative Degradation Pathways
Polymers synthesized using Bis(4-aminophenoxy)ethane, particularly polyimides and polyamides, are known for their high thermal stability. researchgate.net This stability is largely attributed to the presence of aromatic rings and imide linkages in the polymer backbone. However, the flexible ether linkages, while enhancing processability, can also be a point of initiation for thermal degradation. vt.edu
Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability of these polymers. Studies show that polyimides based on 1,2-bis(4-aminophenoxy)ethane exhibit excellent thermal stability, with significant weight loss occurring only at temperatures well above 400°C. researchgate.net For instance, poly(amide-imide)s containing 1,2-bis[2-(4-aminophenoxy)]ethane in their main chain show initial decomposition temperatures (5% weight loss) ranging from 272°C to 290°C under a nitrogen atmosphere. mdpi.com The thermo-oxidative stability is generally lower than the thermal stability in an inert atmosphere, as oxygen accelerates the degradation process. science.gov It has been hypothesized that the relatively electron-rich arylene ether bond can be a "weak link" in the polymer chain, particularly in an oxidative environment. vt.edu
The multistage decomposition observed in some bismaleimide (B1667444) polymers containing similar ether linkages is attributed to the different chemical segments within the polymer chain. lew.ro The initial stage often involves the degradation of the more thermally sensitive groups, followed by the breakdown of the main polymer chain at higher temperatures. lew.ro The introduction of nanoclay fillers has been shown to significantly enhance the thermal stability of copolymers containing related structures, increasing the decomposition temperatures by creating a barrier that hinders the out-gassing of volatile degradation products. sapub.org
Table 1: Thermal Decomposition Data for Polymers Containing Aminophenoxy Ether Linkages
| Polymer System | Td5 (5% Weight Loss, °C) | Td10 (10% Weight Loss, °C) | Char Yield at 700°C (%) | Atmosphere |
|---|---|---|---|---|
| Polyimide from BAAP and 4,4′-(hexa-fluoroisopropylidene) diphthalic anhydride (B1165640) researchgate.net | >508 | >529 | - | - |
| Poly(amide-imide)s from N,N′-(pyromellitoyl)-bis-L-amino acid and 1,2-bis[2-(4-aminophenoxy)]ethane mdpi.com | 272-290 | 312-318 | 48-52 | Nitrogen |
| Bismaleimide Polymers (P-1b, P-1c, P-3) lew.ro | 356-373 | - | 42-56 | Nitrogen |
Data sourced from various studies on related polymer systems to illustrate typical thermal stability ranges.
The degradation of polymers containing Bis(4-aminophenoxy)ethane proceeds through the cleavage of the weakest bonds in the polymer backbone at elevated temperatures. The primary degradation pathways involve the scission of ether linkages and imide rings. Computational strategies, such as molecular dynamics (MD) simulations, can model these degradation pathways by analyzing the bond dissociation energies (BDEs) of the ether and amine linkages.
Kinetic studies of the thermal decomposition of polyimides derived from related aromatic diamines have been performed using thermogravimetric analysis (TGA) at multiple heating rates. researchgate.net These studies allow for the determination of kinetic parameters such as the activation energy (Ea) of decomposition. For a polyimide based on 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine (B92270), the activation energy for the thermal decomposition reaction was calculated to be 296.87 kJ mol−1. researchgate.net The decomposition process is often complex and can occur in multiple stages, each with its own kinetic parameters, reflecting the breakdown of different parts of the polymer structure. lew.roresearchgate.net
Hydrolytic Stability of Bis(4-aminophenoxy)ethane Based Polymers
Hydrolytic stability is a significant concern for polyimides, especially in applications involving exposure to moisture at elevated temperatures, such as in microelectronics and fuel cells. google.comscience.gov The imide linkage in the polymer backbone is susceptible to hydrolysis, which leads to chain scission and a degradation of mechanical properties. This process is essentially a reversal of the polycondensation reaction.
Chemical Resistance to Solvents and Reagents
Aromatic polyimides and polyamides, including those derived from Bis(4-aminophenoxy)ethane, are generally recognized for their excellent chemical resistance. researchgate.netiucr.org This resistance is crucial for applications where the material may come into contact with various organic solvents, fuels, and other chemical agents. google.com
The high degree of aromaticity and the strong intermolecular forces in these polymers limit the penetration of solvents, thus preventing swelling and dissolution. Semicrystalline polyimides derived from related "triphenyl ether" diamines exhibit excellent resistance to organic liquids. vt.edu However, the solubility, and thus the chemical resistance, can be tailored by modifying the polymer backbone. For example, the incorporation of flexible ether linkages, such as those in Bis(4-aminophenoxy)ethane, can enhance solubility in certain polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethylacetamide (DMAc), which are often used for processing. vt.eduresearchgate.net While this enhanced solubility is beneficial for processing, it implies a lower resistance to these specific solvents compared to more rigid, insoluble polyimides. The chemical resistance of the final cured polymer is generally high, particularly for crosslinked systems like bismaleimide resins, which show good retention of properties even after long-term aging and exposure to chemicals. revmaterialeplastice.ro
Future Research Directions and Outlook
Development of Novel Bis(4-aminophenoxy)ethane Derivatives for Tailored Properties
A significant avenue for future research lies in the synthesis and characterization of new derivatives of Bis(4-aminophenoxy)ethane. By chemically modifying its core structure, researchers can precisely tune the final properties of the resulting materials. This involves introducing various functional groups or altering the linker between the phenoxy rings to achieve specific outcomes.
Research has already demonstrated the synthesis of several new derivatives. For instance, amic acids and esters have been successfully synthesized by reacting Bis(4-aminophenoxy)ethane with different anhydrides and subsequently with various alcohols. researchgate.netresearchgate.net These derivatives have been characterized using infrared spectra (FTIR) and nuclear magnetic resonance (NMR) to confirm their structures. researchgate.netresearchgate.net Another class of derivatives, Schiff bases, have been prepared through the condensation reaction of Bis(4-aminophenoxy)ethane with aldehydes, such as 4'-formylbenzo-15-crown-5. mdpi.comnih.gov The introduction of the crown ether moiety, for example, is a strategic approach to develop ligands for potential applications in cation recognition and bioinorganic chemistry. mdpi.com
Future work will likely focus on:
Introducing Reactive Groups: Incorporating groups that can undergo further reactions, such as vinyl or ethynyl (B1212043) groups, to enable photo-curing or thermal crosslinking, leading to materials with enhanced solvent resistance and dimensional stability.
Modifying Solubility: Attaching flexible side chains or bulky substituents to the aromatic rings to disrupt chain packing, thereby improving the solubility of the resulting polymers in common organic solvents for easier processing.
Enhancing Biological Activity: Preliminary studies have suggested that some derivatives exhibit antimicrobial properties. A focused effort to synthesize and screen a library of new derivatives, such as those containing heterocyclic rings, could lead to the discovery of potent antibacterial or antifungal agents. researchgate.net
Flame Retardancy: Incorporating phosphorus or silicon-containing moieties into the Bis(4-aminophenoxy)ethane structure is a promising strategy for developing inherently flame-retardant polymers. For example, the synthesis of silicon-containing bismaleimides has been explored for this purpose. researchgate.net
A summary of synthesized Bis(4-aminophenoxy)ethane derivatives and their characterization is presented below.
| Derivative Type | Reactants | Characterization Methods | Potential Application | Reference |
| Amic Acids | Bis(4-aminophenoxy)ethane, Various Anhydrides | FTIR, 1H-NMR | Polymer Precursors | researchgate.netresearchgate.net |
| Esters | Amic Acid Derivatives, Alcohols | FTIR, 1H-NMR | Modified Polymers | researchgate.netresearchgate.net |
| Schiff Bases | Bis(4-aminophenoxy)ethane, Aldehydes (e.g., 4'-formylbenzo-15-crown-5) | Elemental Analysis, IR, NMR, UV-Vis, Mass Spec | Cation Recognition | mdpi.comnih.gov |
Exploration of New Polymer Architectures and Copolymers
While linear polyimides derived from Bis(4-aminophenoxy)ethane have been extensively studied, future research will delve into more complex polymer architectures to unlock novel properties. nih.gov The arrangement of polymer chains significantly influences the macroscopic properties of the material.
Copolymers: The incorporation of Bis(4-aminophenoxy)ethane as a comonomer is a highly effective strategy for tailoring polymer properties. By combining it with other diamines or dianhydrides, it is possible to create copolymers with a balance of properties not achievable with homopolymers. For example, novel aramid copolymers incorporating flexible bis(4-aminophenoxy) benzene (B151609) moieties have been shown to exhibit a high degree of polymerization and enable the fabrication of exceptionally thin, clear films with high tensile strength. nih.gov These copolymers demonstrate that introducing flexibility into the rigid aramid backbone can significantly improve solution processability. nih.gov Research has also been conducted on copoly(ester-imide)s to create materials that are non-crystalline and form liquid-crystalline melts. scispace.com
Hyperbranched Polymers: Moving beyond linear structures, the synthesis of hyperbranched polymers offers a route to materials with unique characteristics, such as low viscosity, high solubility, and a high density of functional end groups. An aromatic hyperbranched polyamide has been synthesized using 3,5-bis(4-aminophenoxy)benzoic acid, an AB2-type monomer. researchgate.net This polymer showed good solubility in various organic solvents and a distinct glass transition temperature. researchgate.net Future work could explore the use of these hyperbranched structures as rheology modifiers, crosslinking agents, or as scaffolds for catalysis.
The table below outlines different polymer architectures based on Bis(4-aminophenoxy)ethane and its analogues.
| Polymer Architecture | Monomers/Comonomers | Key Findings | Potential Applications | Reference |
| Linear Polyimides | Bis(4-aminophenoxy)ethane, BTDA, Pyromellitic dianhydride | High crystallinity, insoluble, high melting points (>400°C). | High-temperature applications. | scispace.com |
| Aramid Copolymers | Bis(4-aminophenoxy) benzene, Terephthaloyl chloride, Isophthaloyl chloride | Excellent processability, high-strength thin films, high Tg. | Electrical insulation films, membranes, functional coatings. | nih.gov |
| Hyperbranched Polyamides | 3,5-bis(4-aminophenoxy)benzoic acid (AB2 monomer) | High solubility, degree of branching of 48%, Tg of 200°C. | Additives, coatings, crosslinkers. | researchgate.net |
| Semicrystalline Polyimides | 1,3-Bis(4-aminophenoxy)benzene (B160649) (TPER), Biphenyl dianhydride (BPDA) | Good melt stability, tough, ductile semicrystalline films with excellent solvent resistance. | Thermoplastic matrix composites. | vt.edu |
Advanced Processing Techniques for Bis(4-aminophenoxy)ethane-Based Materials
The transition from a laboratory-synthesized polymer to a commercially viable product is critically dependent on its processability. Many high-performance polymers derived from Bis(4-aminophenoxy)ethane, such as aromatic polyimides, are known for their high melting points and poor solubility, which presents significant processing challenges. nih.gov Future research must therefore focus on developing advanced processing techniques to overcome these limitations.
Initial attempts to create melt-processable polyimides by incorporating flexible oxyalkylene linkages from Bis(4-aminophenoxy)ethane were met with challenges, as the resulting polymers were insoluble and highly crystalline with melting points exceeding 400°C. scispace.com However, strategic molecular design, such as using the meta-linked 1,3-bis(4-aminophenoxy)benzene (TPER) isomer, has led to semicrystalline polyimides with manageable melting points (around 395°C) and remarkable melt stability, allowing for the creation of tough, solvent-resistant films. vt.edu
Future research directions in processing include:
Solution-Based Processing: While many homopolymers are insoluble, the development of copolymers with enhanced solubility opens the door for techniques like solution casting and spin coating to produce high-quality thin films. nih.gov Further research into novel solvent systems and solubility-enhancing comonomers is crucial.
Powder Processing: For insoluble, high-melting-point polymers, powder processing techniques are essential. The synthesis of polyimide powders via solution imidization, resulting in small particles (2-25 µm), is suitable for creating thermoplastic polymer matrix composites. vt.edu Further optimization of particle size and distribution will be key.
Additive Manufacturing (3D Printing): The development of 3D printable filaments or resins from Bis(4-aminophenoxy)ethane-based polymers would be a transformative step, enabling the fabrication of complex, high-performance components on demand. This requires the development of polymers with suitable melt viscosity and thermal stability for techniques like Fused Deposition Modeling (FDM) or resins for Stereolithography (SLA).
Reactive Processing: This involves polymerizing and shaping the material in a single step. For instance, using low-viscosity precursors (oligomers) that can be cast into a mold and then thermally or photochemically cured to a high-molecular-weight, crosslinked polymer.
Integration into Multifunctional Materials Systems
The true potential of Bis(4-aminophenoxy)ethane-based materials will be realized through their integration into multifunctional systems. By combining these polymers with other materials, it is possible to create composites and hybrids with a synergistic combination of properties, making them suitable for a wide range of sophisticated applications, from aerospace to microelectronics. nih.gov
Shape-Memory Polymers: Trifunctional crosslinkers derived from structures similar to Bis(4-aminophenoxy)ethane have been developed for use in shape-memory polyimides. google.com These materials can be deformed and fixed into a temporary shape, and then recover their original shape upon exposure to a specific stimulus like heat. Future research could involve using Bis(4-aminophenoxy)ethane derivatives as the backbone for these smart materials.
Nanocomposites: The incorporation of nanoscale fillers into a Bis(4-aminophenoxy)ethane polymer matrix can lead to significant improvements in mechanical, thermal, electrical, and barrier properties. Potential fillers include carbon nanotubes, graphene, and clay nanoparticles. pageplace.de Research will need to address challenges related to filler dispersion and interfacial adhesion to fully exploit the benefits of nanocomposites.
Functional Coatings and Membranes: The excellent thermal stability and chemical resistance of polyimides and aramids derived from Bis(4-aminophenoxy)ethane make them prime candidates for protective coatings in extreme environments. nih.gov Furthermore, by controlling the free volume within the polymer structure, these materials can be engineered into highly selective membranes for gas separation or filtration applications. Research into alkylated derivatives of TPER has already shown potential for creating new membrane materials. vt.edu
The integration of these polymers into advanced systems is a key step toward next-generation technologies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
